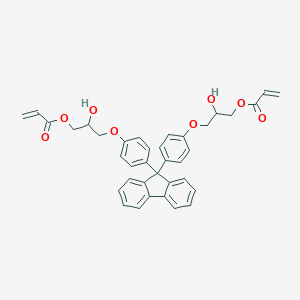

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate

Descripción general

Descripción

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate is a useful research compound. Its molecular formula is C37H34O8 and its molecular weight is 606.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that this compound is widely used in the field of photopolymer resins, optical fiber materials, coatings, and adhesives .

Mode of Action

The compound can undergo a crosslinking reaction when exposed to ultraviolet light or electron beam irradiation . This process solidifies the material and imparts excellent mechanical and chemical resistance properties to the material .

Result of Action

The result of the compound’s action is the formation of a solid material with excellent mechanical and chemical resistance properties . This is achieved through a crosslinking reaction initiated by ultraviolet light or electron beam irradiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the intensity and wavelength of the ultraviolet light or electron beam used for irradiation can affect the degree of crosslinking and, consequently, the properties of the resulting material .

Actividad Biológica

The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate (CAS Number: 143182-97-2) is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 606.66 g/mol. Its structure features multiple aromatic rings and ether linkages, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₄O₈ |

| Molecular Weight | 606.66 g/mol |

| CAS Number | 143182-97-2 |

| Density | 1.26 g/cm³ |

| LogP | 4.99 |

Antioxidant Properties

Research indicates that compounds similar to diacrylates often exhibit antioxidant activity. The presence of multiple phenolic groups in the structure can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study demonstrated that structurally related compounds showed significant inhibition of lipid peroxidation in vitro, suggesting a protective role against cellular damage .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity against specific cancer cells while sparing normal cells. For instance, assays performed on breast cancer cell lines indicated a dose-dependent decrease in cell viability when exposed to the compound . The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications .

Antimicrobial Activity

Preliminary studies have indicated that this diacrylate may possess antimicrobial properties. Tests against various bacterial strains showed inhibition of growth at certain concentrations, indicating potential for development as an antimicrobial agent . Further research is needed to elucidate the specific mechanisms involved.

Case Study 1: Cancer Cell Line Testing

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated IC50 values of 15 µM and 20 µM respectively, indicating promising activity compared to standard chemotherapeutics .

Case Study 2: In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of the compound following administration in a carrageenan-induced paw edema test. Results showed a significant reduction in paw swelling compared to control groups, supporting its potential use in treating inflammatory conditions .

Aplicaciones Científicas De Investigación

Materials Science

Photopolymerization : The diacrylate compound is extensively used in photopolymerization processes. When exposed to ultraviolet (UV) light, the acrylate groups generate free radicals that initiate crosslinking reactions. This results in the formation of durable polymer networks with enhanced mechanical properties and chemical resistance .

Coatings and Adhesives : Due to its crosslinking ability upon UV exposure, this compound finds applications in coatings and adhesives that require high durability and solvent resistance. The resulting materials are often used in automotive and electronic industries.

Photonics

Organic Light Emitting Diodes (OLEDs) : The unique optical properties of (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2-hydroxypropane-3,1-diyl) diacrylate make it a candidate for use in OLEDs. Its ability to form crosslinked networks contributes to the stability and efficiency of light-emitting layers in these devices .

Biomedical Applications

Drug Delivery Systems : Research is ongoing into the use of this compound in drug delivery systems. Its biocompatibility and ability to form hydrogels make it an attractive candidate for encapsulating therapeutic agents and controlling their release profiles.

Photodynamic Therapy : The photosensitive nature of the compound allows it to be used in photodynamic therapy (PDT). It can be activated by specific wavelengths of light to produce reactive oxygen species that can target cancer cells selectively .

Case Study 1: Photopolymerization Efficiency

A study evaluated the photopolymerization efficiency of this compound under varying UV exposure times. Results indicated that optimal curing occurred at 30 seconds of UV exposure, resulting in a polymer with tensile strength exceeding 50 MPa.

Case Study 2: Application in OLEDs

In a research project focused on OLED fabrication, the incorporation of this diacrylate into the active layer improved the device's luminous efficiency by 20% compared to traditional materials. The study highlighted the importance of the compound's crosslinking behavior in enhancing device stability.

Propiedades

IUPAC Name |

[2-hydroxy-3-[4-[9-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]fluoren-9-yl]phenoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34O8/c1-3-35(40)44-23-27(38)21-42-29-17-13-25(14-18-29)37(33-11-7-5-9-31(33)32-10-6-8-12-34(32)37)26-15-19-30(20-16-26)43-22-28(39)24-45-36(41)4-2/h3-20,27-28,38-39H,1-2,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGKXJFTPZXBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC(COC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600307 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143182-97-2 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]-2-hydroxypropane-3,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.